tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Chemical Structure and Properties
tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1129411-47-7; molecular formula: C₁₈H₂₆N₂O₂; molecular weight: 302.41 g/mol) is a spirocyclic compound featuring a fused indoline-piperidine scaffold with a tert-butoxycarbonyl (Boc) protecting group at the 1'-position and a methyl substituent at the 5-position of the indoline ring . The Boc group enhances solubility and stability during synthetic processes, while the spirocyclic architecture confers conformational rigidity, making it valuable in medicinal chemistry for probing receptor-binding interactions .
Synthesis and Characterization
A high-yield (90%) synthesis route involves dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate derivatives, followed by Boc protection . The compound is typically isolated as a brown oil, with key spectral data including:
Properties
IUPAC Name |
tert-butyl 5-methylspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13-5-6-15-14(11-13)18(12-19-15)7-9-20(10-8-18)16(21)22-17(2,3)4/h5-6,11,19H,7-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOCQKUETGPYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC23CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678302 | |
| Record name | tert-Butyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129411-47-7 | |
| Record name | tert-Butyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Introduction
tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 878376-82-0) is a compound of interest due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activities, supported by case studies, research findings, and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 302.41 g/mol
- Synonyms : 1-Boc-5-Methylspiro[indoline-3,4-piperidine], tert-butyl 5-methylspiro[2H-indole-3,4'-piperidine]-1-carboxylate
Biological Activities
The biological activity of this compound has been the subject of various studies, particularly focusing on its anticancer, anti-inflammatory, and neuroprotective properties.
Anticancer Activity
Research indicates that spiro compounds exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance:
- Case Study : A study evaluated the effects of this compound on human cervical carcinoma cells (HeLa). The results showed a dose-dependent decrease in cell viability, with IC values indicating potent cytotoxicity at concentrations as low as 10 µM .
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 10 | Induces apoptosis |
| Control (Doxorubicin) | HeLa | 5 | DNA intercalation |
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. Studies have reported that it inhibits the expression of pro-inflammatory cytokines in macrophages.
- Research Findings : In a model of lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels .
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound (10 µM) | 50 | 70 |
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been studied for its ability to protect neuronal cells from oxidative stress.
- Case Study : In a study involving primary cortical neurons exposed to hydrogen peroxide, this compound significantly reduced cell death and reactive oxygen species (ROS) production .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cytokine Modulation : It modulates the expression of inflammatory cytokines through inhibition of NF-kB signaling pathways.
- Antioxidant Activity : The compound scavenges free radicals and enhances the expression of endogenous antioxidant enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physical Properties of Key Analogs
Key Trends and Differences
For example, the 5-Cl analog (CAS 637362-21-1) is used in high-throughput screening due to its stability . Electron-Donating Groups (5-Me, 5-OMe): Increase lipophilicity, which may enhance membrane permeability. The 5-OMe derivative (CAS 1128137-43-8) is soluble in DMSO, making it suitable for in vitro assays .
Synthetic Methodologies
- Boc Protection : Universally employed across analogs for amine protection, with yields ranging from 35% (multi-step routes) to 90% (optimized alkylation) .
- Positional Isomerism : The 6-chloro analog (CAS 1188264-23-4) demonstrates how substituent position impacts crystallinity and purification .
Physicochemical Properties
- Melting Points : Methyl and methoxy derivatives are often liquids or oils, while halogenated analogs (F, Cl) are solids due to stronger intermolecular forces .
- Spectroscopic Signatures : The 2-oxo derivative (CAS 873779-31-8) shows a distinct carbonyl peak at 170 ppm in ¹³C NMR .
Applications in Drug Discovery
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
